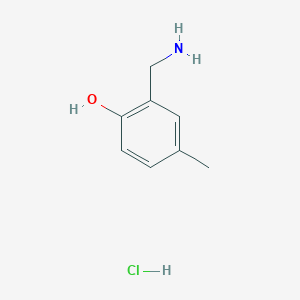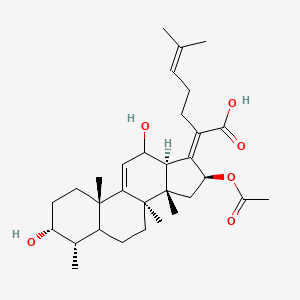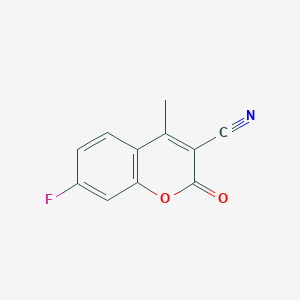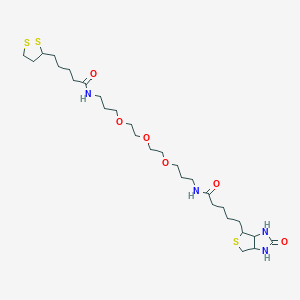
2-(Aminomethyl)-4-methylphenol hydrochloride
Vue d'ensemble
Description
The compound “2-(Aminomethyl)-4-methylphenol hydrochloride” is a type of organic compound. Organic compounds that contain an amino functional group (-NH2) and a methyl group (-CH3) often have applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for “2-(Aminomethyl)-4-methylphenol hydrochloride”, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving “2-(Aminomethyl)-4-methylphenol hydrochloride” would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Process : 2-(N, N-biscarboxymethyl)aminomethyl-6-benzoyl-4-methylphenol, a derivative of 4-methylphenol, was synthesized through a sequence of reactions including esterification, Fries rearrangement, chloromethylation, amination, and hydrolysis. This synthesis method is noted for its good yield and simple operation (L. Ni, 2004).
Chemical Properties and Interactions
- Complex Formation : Dinuclear nickel(II) and zinc(II) complexes were formed using 2,6-[N,N′-bis(2-hydroxyphenylmethyl)-N,N′-bis(2-pyridylmethyl)aminomethyl]-4-methylphenol. These complexes revealed asymmetry in donor and coordination number in their crystal structures (H. Adams, D. Bradshaw, D. E. Fenton, 2001).
- DNA Interaction Studies : 4-Aminophenol derivatives, including those related to 2-(aminomethyl)-4-methylphenol, were synthesized and tested for their interaction with human DNA. These studies are crucial for understanding the potential of these compounds as anticancer agents (Bushra Rafique, Saima Kalsoom, Abdulrahim A. Sajini, H. Ismail, M. Iqbal, 2022).
Environmental and Analytical Applications
- Degradation Studies : The degradation of 4-chloro 2-aminophenol, a structurally related compound, was studied using hydrodynamic cavitation, UV photolysis, and ozonation. This research is pivotal for environmental cleanup efforts (Arati J. Barik, P. Gogate, 2016).
- Tensammetric Analysis : The catalytic oxidation of 2-amino-4-methylphenol in the presence of vanadium was utilized for the determination of EDTA, showcasing its application in analytical chemistry (T. Nomura, G. Nakagawa, 1980).
Pharmaceutical Research
- Pharmacological Characterization : Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride, a compound related to 2-(aminomethyl)-4-methylphenol, was characterized for its potential use in treating preterm labor (T. Croci, R. Cecchi, P. Marini, et al., 2007).
Mécanisme D'action
Target of Action
The primary targets of 2-(Aminomethyl)-4-methylphenol hydrochloride are bacterial membranes . This compound is a cationic polymer that interacts with bacterial membranes, making it a promising candidate for antibacterial development .
Mode of Action
2-(Aminomethyl)-4-methylphenol hydrochloride interacts with its targets by promoting bacterial membrane permeability . This increased permeability allows antibiotics to reach their intracellular targets more effectively .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial membrane integrity . By promoting membrane permeability, it disrupts the normal function of the bacterial cell, leading to its death .
Pharmacokinetics
Similar compounds are known to have good in vitro and in vivo biocompatibility . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of 2-(Aminomethyl)-4-methylphenol hydrochloride is the effective killing of bacteria, including MRSA persisters . This is achieved through its capacity to damage bacterial membranes, which leads to increased permeability and the subsequent death of the bacterial cell .
Action Environment
The action of 2-(Aminomethyl)-4-methylphenol hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to accept protons from its surroundings, which in turn influences its ability to promote bacterial membrane permeability
Safety and Hazards
Orientations Futures
The future directions for research on a compound like “2-(Aminomethyl)-4-methylphenol hydrochloride” could involve exploring its potential applications in various fields, such as medicine or materials science. This could involve studying its properties, developing new synthesis methods, or investigating its interactions with other molecules .
Propriétés
IUPAC Name |
2-(aminomethyl)-4-methylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)7(4-6)5-9;/h2-4,10H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMHQAGNDIBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-methylphenol hydrochloride | |
CAS RN |
2044714-53-4 | |
| Record name | 2-(aminomethyl)-4-methylphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)




![Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B1384000.png)


![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)


